![molecular formula C8H7NO2 B1424467 ベンゾ[d]イソキサゾール-3-イルメタノール CAS No. 181144-26-3](/img/structure/B1424467.png)

ベンゾ[d]イソキサゾール-3-イルメタノール

概要

説明

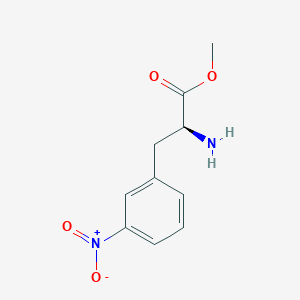

3-Hydroxymethylbenzo[d]isoxazole is a chemical compound with the CAS Number: 181144-26-3 and a molecular weight of 149.15 . It is also known by its IUPAC name, 1,2-benzisoxazol-3-ylmethanol . It is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethylbenzo[d]isoxazole is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 .Chemical Reactions Analysis

Isoxazoles, including 3-Hydroxymethylbenzo[d]isoxazole, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis

3-Hydroxymethylbenzo[d]isoxazole is a white to yellow solid at room temperature . It has a molecular weight of 149.15 .科学的研究の応用

がん治療

ベンゾ[d]イソキサゾール-3-イルメタノールは、BRD4 ブロモドメイン阻害剤の設計におけるコア骨格として特定されています。 BRD4 はさまざまながんに関連するタンパク質であり、このタンパク質を標的とする阻害剤は、急性骨髄性白血病、トリプルネガティブ乳がん、前立腺がんなどの病状の治療に役立つ可能性があります 。この化合物は BRD4 に高い親和性で結合する能力を持つため、がん治療薬開発の有望な候補となっています。

抗炎症剤

ベンゾ[d]イソキサゾール-3-イルメタノール構造の一部であるイソキサゾール環は、抗炎症剤としての可能性を示しています。 この用途は、慢性炎症性疾患の治療において重要であり、新しい抗炎症薬の開発につながる可能性があります .

抗けいれん作用

ベンゾ[d]イソキサゾール-3-イルメタノールに関連するイソキサゾール誘導体を含むイソキサゾール誘導体は、抗けいれん特性について研究されています。 これらの化合物は、てんかん治療の新しい道を切り開き、発作からの保護を提供する可能性があります .

抗うつ作用の可能性

ベンゾ[d]イソキサゾール-3-イルメタノールの構造は、抗うつ作用を持つ化合物に関連付けられています。 これは、この化合物がうつ病の治療を目的とした薬剤の合成に使用される可能性を開きます .

抗菌用途

研究により、イソキサゾール誘導体は抗菌特性を示すことが示されています。 ベンゾ[d]イソキサゾール-3-イルメタノールは、さまざまな細菌感染症や真菌感染症と戦うための新しい抗菌剤の合成における前駆体として役立つ可能性があります .

鎮痛効果

イソキサゾール化合物の鎮痛特性は、ベンゾ[d]イソキサゾール-3-イルメタノールが疼痛管理に使用される可能性を示唆しています。 これは、新しい鎮痛薬の開発につながる可能性があります .

抗ウイルス研究

イソキサゾール誘導体は抗ウイルス活性を示しており、これはベンゾ[d]イソキサゾール-3-イルメタノールが特に新興ウイルス疾患の出現に直面して、抗ウイルス薬の開発に役立つ可能性があることを意味します .

エピジェネティックな調節

BRD4 阻害剤の合成における役割を考えると、ベンゾ[d]イソキサゾール-3-イルメタノールはエピジェネティクスの分野においても関連しています。 これは、エピジェネティックなメカニズムを通じて遺伝子発現を調節する薬剤の開発に貢献する可能性があります .

Safety and Hazards

The safety information available indicates that 3-Hydroxymethylbenzo[d]isoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Given the significance of isoxazole in drug discovery, there is a continuous effort to develop new eco-friendly synthetic strategies . The focus is on developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . This includes the exploration of chemoselective pathways to synthesize isoxazole derivatives using a completely metal-free catalyst .

作用機序

Target of Action

Benzo[d]isoxazol-3-ylmethanol, also known as 3-Hydroxymethylbenzo[d]isoxazole, has been found to target the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) immune checkpoint . This checkpoint plays a crucial role in cancer immunotherapy . The compound has also been associated with the Bromodomain-containing protein 4 (BRD4) , which is linked to various diseases and is a significant target for cancer and inflammation treatment .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it acts as a small-molecule inhibitor against the PD-1/PD-L1 immune checkpoint . It also exhibits high binding affinity to BRD4 . The compound’s interaction with these targets disrupts their normal function, thereby exerting its therapeutic effects.

Biochemical Pathways

The compound affects the acetylation level on histones , a classical post-translational modification in the field of epigenetics . This modification plays a crucial role in the regulation of chromatin structure, which can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory activity against the PD-1/PD-L1 immune checkpoint and BRD4 . By inhibiting these targets, the compound can potentially disrupt the progression of various diseases, including cancer and inflammation .

生化学分析

Cellular Effects

Isoxazoles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethylbenzo[d]isoxazole at different dosages in animal models have not been reported. Studies on similar isoxazole compounds have shown that their effects can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Isoxazoles can interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Isoxazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBMDFKAIJJQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705317 | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181144-26-3 | |

| Record name | 1,2-Benzisoxazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181144-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

![5-(5-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)pyrazin-2-amine](/img/structure/B1424401.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)